Antiproliferative agent-40

Breast Cancer CDK2 Inhibition Indirubin SAR

Antiproliferative agent-40 (CAS 871837-59-1), also designated as Compound 9, is a synthetic indirubin derivative with the IUPAC name N-[2-hydroxy-3-(3-nitroso-1H-indol-2-yl)-1H-indol-5-yl]butanamide and a molecular formula of C20H18N4O3 (MW 362.4 g/mol). The compound belongs to a series of novel indirubin analogs synthesized and evaluated as potent anti-proliferative agents with cyclin-dependent kinase 2 (CDK2) inhibitory activity.

Molecular Formula C20H18N4O3
Molecular Weight 362.4 g/mol
CAS No. 871837-59-1
Cat. No. B12384485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiproliferative agent-40
CAS871837-59-1
Molecular FormulaC20H18N4O3
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=CC2=C(C=C1)NC(=C2C3=C(C4=CC=CC=C4N3)N=O)O
InChIInChI=1S/C20H18N4O3/c1-2-5-16(25)21-11-8-9-15-13(10-11)17(20(26)23-15)19-18(24-27)12-6-3-4-7-14(12)22-19/h3-4,6-10,22-23,26H,2,5H2,1H3,(H,21,25)
InChIKeyZRISDKWHKCXVEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antiproliferative Agent-40 (871837-59-1): Structural Identity, CDK2 Inhibition, and Indirubin-Derived Pharmacophore


Antiproliferative agent-40 (CAS 871837-59-1), also designated as Compound 9, is a synthetic indirubin derivative with the IUPAC name N-[2-hydroxy-3-(3-nitroso-1H-indol-2-yl)-1H-indol-5-yl]butanamide and a molecular formula of C20H18N4O3 (MW 362.4 g/mol) [1]. The compound belongs to a series of novel indirubin analogs synthesized and evaluated as potent anti-proliferative agents with cyclin-dependent kinase 2 (CDK2) inhibitory activity [2]. As a member of the bis-indole alkaloid class, its core pharmacophore is derived from the indirubin scaffold, a known ATP-competitive CDK inhibitor [2].

Antiproliferative Agent-40 (871837-59-1) vs. Indirubin Analogs: Why Structural Nuances Dictate Target Engagement and Cellular Potency


Indirubin derivatives are not functionally interchangeable due to pronounced structure-activity relationships (SAR) governing both CDK2 inhibition and anti-proliferative potency [1]. The 5-position acylamino substituent critically modulates activity: analogs bearing bulky, hydrophobic groups exhibit enhanced anti-proliferative effects compared to smaller or more polar substituents [1]. Substitution of the 5-position with a simple butanamide (as in Antiproliferative agent-40) versus a bulkier 3,3-dimethylbutanamide (as in Antiproliferative agent-39) or other acyl chains yields distinct cellular IC50 profiles across cancer cell lines, reflecting differential target engagement, cellular permeability, or metabolic stability [1]. Consequently, procurement decisions cannot assume functional equivalence among closely related indirubin analogs; selection must be guided by specific potency data against the intended cellular model.

Quantitative Differentiation of Antiproliferative Agent-40 (871837-59-1): Cell Line-Specific Potency and SAR-Defined Comparator Data


MCF-7 Breast Cancer Cell Proliferation: Antiproliferative Agent-40 vs. Agent-39 (Compound 12)

In MCF-7 breast adenocarcinoma cells, Antiproliferative agent-40 (Compound 9) exhibits an IC50 of 8.2 µM . In contrast, the closely related analog Antiproliferative agent-39 (Compound 12), which differs solely by replacement of the 5-butanamide group with a 3,3-dimethylbutanamide moiety, demonstrates a slightly more potent IC50 of 6.3 µM in the same MCF-7 cell line . Both compounds were evaluated under comparable conditions using standard proliferation assays.

Breast Cancer CDK2 Inhibition Indirubin SAR

HT1080 Fibrosarcoma Cell Proliferation: Antiproliferative Agent-40 vs. Agent-39 (Compound 12)

In HT1080 fibrosarcoma cells, Antiproliferative agent-40 (Compound 9) demonstrates an IC50 of 52 µM . In contrast, Antiproliferative agent-39 (Compound 12) exhibits markedly superior potency, with an IC50 of 11 µM in the same HT1080 cell line . Both values derive from the same primary SAR study and represent the same assay conditions.

Fibrosarcoma CDK2 Inhibition Indirubin SAR

CDK2 Enzymatic Inhibition: Class-Level Target Engagement

The anti-proliferative activity of Antiproliferative agent-40 is attributed to inhibition of cyclin-dependent kinase 2 (CDK2) [1]. While direct IC50 data for Agent-40 against isolated CDK2 are not publicly disclosed, the parent SAR study demonstrates that indirubin analogs with bulky 5-acylamino substituents, including those structurally analogous to Agent-40 and Agent-39, exhibit potent CDK2 inhibitory activity in enzyme assays [1]. This class-level mechanism distinguishes these compounds from other anti-proliferative agents that target tubulin polymerization or DNA synthesis.

CDK2 Kinase Inhibition Indirubin SAR

Optimal Experimental Applications for Antiproliferative Agent-40 (871837-59-1) Based on Quantitative Potency and SAR Profiles


MCF-7 Breast Cancer Proliferation Studies Requiring Moderate CDK2 Inhibition

Antiproliferative agent-40 is well-suited for MCF-7 breast cancer cell proliferation assays where an IC50 of 8.2 µM provides a moderate potency window . This allows for robust dose-response studies without the steep potency curve observed with more potent analogs like Agent-39 (IC50 = 6.3 µM). The compound is particularly useful in combination studies where partial CDK2 inhibition is desired to avoid complete cell cycle arrest, enabling assessment of synergistic or additive effects with other targeted therapies.

Structure-Activity Relationship (SAR) Studies of 5-Acylamino Indirubin Derivatives

As a defined member of a series of novel indirubin analogs with a specific 5-butanamide substituent, Antiproliferative agent-40 serves as a critical comparator in SAR investigations . Researchers can use Agent-40 alongside analogs bearing different 5-acylamino groups (e.g., the 3,3-dimethylbutanamide of Agent-39) to dissect the contribution of substituent bulk and hydrophobicity to cellular potency, CDK2 binding affinity, and cell line selectivity.

Negative Control or Low-Potency Comparator for HT1080 Fibrosarcoma Models

In HT1080 fibrosarcoma models, Antiproliferative agent-40 exhibits relatively weak activity (IC50 = 52 µM) compared to Antiproliferative agent-39 (IC50 = 11 µM) . This property makes Agent-40 valuable as a low-potency control or as a tool to validate assay sensitivity. It can be used to establish a baseline for weak CDK2 inhibition in HT1080 cells, providing a reference point for evaluating more potent indirubin analogs or alternative chemotypes.

Cell Cycle and Apoptosis Studies Focused on G1/S Transition

Given its mechanistic classification as a CDK2 inhibitor, Antiproliferative agent-40 is appropriate for experiments designed to interrogate G1/S cell cycle transition and CDK2-dependent signaling pathways . While its cellular potency is moderate, the compound can be used to induce G1 arrest and assess downstream effects on cyclin E/CDK2 complex activity, Rb phosphorylation, and E2F-dependent transcription, particularly in MCF-7 cells where it demonstrates measurable activity.

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